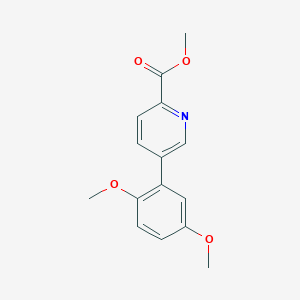

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate

Description

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a pyridine-based ester compound characterized by a 2,5-dimethoxyphenyl substituent at the 5-position of the pyridine ring and a methyl ester group at the 2-position. It has been cataloged with a purity of 97% (CAS 1414029-23-4) and molecular formula C₁₆H₁₅NO₅ . Its structural features make it a candidate for studies in medicinal chemistry, particularly in drug discovery targeting antiproliferative or receptor-modulating activities.

Properties

IUPAC Name |

methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-18-11-5-7-14(19-2)12(8-11)10-4-6-13(16-9-10)15(17)20-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPZCRORYLMUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=CN=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201167809 | |

| Record name | 2-Pyridinecarboxylic acid, 5-(2,5-dimethoxyphenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414029-23-4 | |

| Record name | 2-Pyridinecarboxylic acid, 5-(2,5-dimethoxyphenyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414029-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 5-(2,5-dimethoxyphenyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201167809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cross-Coupling Approach Using Halogenated Pyridine Esters

One common method involves starting from a halogenated pyridine-2-carboxylate, such as methyl 5-(bromomethyl)pyrazine-2-carboxylate analogs, followed by nucleophilic substitution or palladium-catalyzed cross-coupling with the corresponding 2,5-dimethoxyphenyl derivative.

-

- A halomethyl pyridine-2-carboxylate is reacted with a phenol derivative bearing the 2,5-dimethoxyphenyl moiety.

- Reaction conditions: Typically performed in chloroform or similar solvents at room temperature for extended periods (e.g., 18 hours).

- Post-reaction workup includes filtration, acid treatment, and drying to isolate the desired ester.

-

- Yields are generally moderate to good, depending on the substrate and conditions.

- Mass spectrometry confirms molecular ion peaks consistent with the expected product.

Catalytic Oxidation of Dimethylpyrazine Derivatives

Although this method is more directly related to pyrazine carboxylic acids, it provides insight into the preparation of substituted pyridine carboxylates via oxidation of methyl groups.

-

- 2,5-dimethylpyrazine is oxidized in a fixed-bed reactor using a catalyst composed of metal oxides (Mn, V, Ti, Sr).

- Reaction conditions involve temperatures of 210–250 °C, aqueous solutions with controlled pH, and atmospheric air flow.

- The oxidation converts methyl groups to carboxylic acid functionalities.

-

- Yields range from 58% to 70%, with high purity confirmed by melting point and NMR.

Multi-step Synthesis via Pyridine-2-thione Intermediates and α-Haloketones

A sophisticated synthetic route involves the preparation of pyridine-2(1H)-thione derivatives, followed by alkylation and cyclization steps to introduce various substituents including methoxyphenyl groups.

-

Formation of pyridine-2-thione derivatives:

- Reacting substituted pyridine precursors with amides and piperidine under reflux.

- Isolation by filtration and crystallization.

S-alkylation with α-haloketones:

- Reaction with compounds such as ethyl chloroacetate or phenacyl chloride in ethanol or acetone.

- Yields precipitates that are filtered and purified.

-

- Reflux in sodium ethoxide solution to form fused heterocyclic systems.

Application to target compound:

- Using 2,5-dimethoxyphenyl-substituted intermediates allows installation of the desired aromatic moiety.

- Methyl ester groups can be introduced via α-haloketone reagents like ethyl chloroacetate.

-

- Detailed NMR, IR, and mass spectrometry data confirm structure.

- Yields vary by step but are generally good (often above 70% per step).

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Halogenated Pyridine Ester Route | Methyl 5-(bromomethyl)pyrazine-2-carboxylate | Chloroform, hexamethylene tetramine, HCl, 75 °C, 18 h | Moderate | Direct substitution, mild conditions |

| Catalytic Oxidation | 2,5-Dimethylpyrazine | Metal oxide catalyst, 210–250 °C, aqueous solution, air flow | 58–70 | Oxidation to carboxylic acid, scalable |

| Pyridine-2-thione & α-Haloketone | Pyridine-2-thione derivatives | Reflux with α-haloketones, sodium ethoxide cyclization | Good | Multi-step, allows diverse substitutions |

Research Findings and Notes

- The halogenated pyridine ester method is straightforward but requires careful control of reaction time and temperature to optimize yield.

- Catalytic oxidation methods provide a green chemistry approach but are more suited to carboxylic acid intermediates rather than esters directly.

- The pyridine-2-thione intermediate route is versatile, allowing the introduction of various substituents and functional groups, suitable for complex derivatives like this compound.

- Characterization by NMR, MS, and IR spectroscopy is essential to confirm substitution patterns and purity.

- No single method dominates; choice depends on available starting materials, desired scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different research and industrial applications .

Scientific Research Applications

Chemical Synthesis and Building Block

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate serves as an essential building block in organic synthesis. Its unique structure allows for the derivation of more complex molecules. Researchers have utilized this compound in the synthesis of various derivatives with potential biological activities, enhancing its utility in chemical research and development .

The compound exhibits a range of biological activities, making it a candidate for therapeutic applications:

- Antimicrobial Properties : Studies have shown that this compound displays significant antimicrobial effects against various pathogens. Its efficacy against strains such as Staphylococcus aureus and Escherichia coli suggests potential use in infection control strategies .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is particularly relevant in neuroprotective studies where oxidative stress is a contributing factor to neurodegenerative diseases .

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit tumor cell growth. In vitro studies have shown its ability to reduce viability in cancer cell lines, including breast and lung cancer models. The mechanism appears to involve apoptosis induction and modulation of specific cellular pathways .

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Efficacy : A controlled study reported that this compound exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential role in treating bacterial infections.

- Neuroprotective Effects : In animal models exposed to oxidative stress, treatment with this compound resulted in reduced markers of oxidative damage, indicating its potential use in developing neuroprotective therapies .

Mechanism of Action

The mechanism of action of Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl-Substituted Pyridine Carboxylates

The compound shares structural similarities with other methyl pyridine carboxylates, differing primarily in substituent patterns. Key analogs and their properties are summarized below:

Key Observations :

- Substituent Position: The 2,5-dimethoxyphenyl group in the target compound distinguishes it from analogs with simpler alkoxy or amino groups. This bulky aromatic substituent may enhance π-π stacking interactions in biological systems but could reduce solubility compared to dimethylamino-substituted analogs .

Compounds with 2,5-Dimethoxyphenyl Moieties

The 2,5-dimethoxyphenyl group is a shared feature in several bioactive compounds, though their core structures differ significantly:

Thieno[2,3-b]pyridine Derivatives

Ethyl-3-amino-4-(2,5-dimethoxyphenyl)-5-((4-fluorophenyl)-carbamoyl)-6-methyl-thieno[2,3-b]pyridine-2-carboxylate (5a) is a thienopyridine derivative synthesized via α-haloketone condensation. Unlike the target compound, it features a fused thiophene ring and additional substituents, which confer antiproliferative activity in cancer cell lines .

Comparison :

NBOMe Psychedelics

25I-NBOMe, 25C-NBOMe, and 25B-NBOMe are controlled substances derived from N-benzyl-2-(2,5-dimethoxyphenyl)ethanamine. These compounds share the 2,5-dimethoxyphenyl group but feature a phenethylamine backbone instead of a pyridine ester .

Comparison :

- Pharmacology : The NBOMe series acts as potent serotonin 5-HT₂A receptor agonists, whereas the target compound’s ester and pyridine groups likely preclude similar receptor interactions.

Biological Activity

Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Functional Groups : The compound contains a pyridine ring, an ester group, and a dimethoxy-substituted phenyl moiety.

- Molecular Formula : CHNO

- CAS Number : 1414029-23-4

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that it may inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation. It may inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting its utility in treating inflammatory diseases.

3. Anticancer Properties

In recent studies, this compound has been evaluated for its anticancer activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer). The results indicate that it induces apoptosis in cancer cells through the activation of caspases.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

| MCF-7 | 25 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound can bind to certain receptors, influencing cellular signaling pathways related to growth and apoptosis.

- Oxidative Stress Reduction : Its antioxidant properties may contribute to its protective effects against cellular damage.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxic effects on A549 cells with minimal toxicity to normal cells. This selectivity suggests its potential for use in targeted cancer therapies .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in animal models showed a marked reduction in paw edema when administered prior to inflammatory stimuli .

Q & A

Q. What are the standard synthetic routes for Methyl 5-(2,5-dimethoxyphenyl)pyridine-2-carboxylate?

The compound can be synthesized via refluxing intermediates with α-haloketones in sodium ethoxide solutions, as seen in analogous pyridine derivatives (e.g., ethyl-3-amino-thieno[2,3-b]pyridine-2-carboxylate synthesis). Key parameters include reaction time (3 hours), solvent choice (ethanol), and stoichiometric control to minimize side products . Optimization may involve adjusting reflux duration or substituting sodium ethoxide with milder bases to improve yield.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is critical for verifying substitution patterns on the pyridine and phenyl rings. High-performance liquid chromatography (HPLC) with >97.0% purity thresholds (as in related methyl esters) ensures purity, while mass spectrometry confirms molecular weight . For crystalline derivatives, X-ray diffraction provides structural validation.

Q. What solvents are suitable for recrystallization?

Ethanol is commonly used for recrystallization due to its moderate polarity and ability to dissolve aromatic esters. Methanol or ethyl acetate may be alternatives, but solvent choice should align with the compound’s solubility profile and thermal stability .

Q. What are the common impurities encountered during synthesis?

Unreacted starting materials (e.g., α-haloketones) and positional isomers (due to methoxy group migration) are typical impurities. HPLC analysis under gradient elution conditions (C18 columns, acetonitrile/water mobile phase) can resolve these .

Advanced Research Questions

Q. How to optimize reaction yields when introducing substituents on the pyridine ring?

Substituent introduction requires careful control of electrophilic aromatic substitution conditions. For example, bromination or nitration at the pyridine’s 3-position may necessitate Lewis acid catalysts (e.g., FeCl₃) and low temperatures to prevent over-substitution . Computational modeling (DFT) can predict reactive sites to guide synthetic design.

Q. How does the substitution pattern on the phenyl ring affect biological activity?

Structure-activity relationship (SAR) studies show that electron-donating groups (e.g., methoxy) at the 2,5-positions enhance interactions with hydrophobic enzyme pockets. Modifications like halogenation (e.g., chloro or fluoro) at the 4-position may alter binding affinity to targets like dihydrofolate reductase, as seen in related dimethoxyphenyl derivatives .

Q. How to analyze contradictory data in enzyme inhibition assays involving this compound?

Contradictions may arise from assay conditions (e.g., pH, cofactors). For example, dihydrofolate reductase activity assays require NADPH cofactors and controlled ionic strength. Replicate experiments with standardized buffers (e.g., Tris-HCl, pH 7.4) and kinetic analysis (Km/Vmax comparisons) can resolve discrepancies .

Q. What computational methods predict the compound’s interaction with enzymes?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding modes to enzymes like thymidylate synthase. Key interactions include π-π stacking with phenylalanines and hydrogen bonding with catalytic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.